Cas no 2763886-07-1 ((4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid)

(4R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative primarily used in peptide synthesis and asymmetric organic transformations. Its key advantages include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. The stereocenter at the 4-position ensures high enantioselectivity in synthetic applications. The rigid oxazolidine ring and dimethyl substitution improve stability, reducing side reactions during prolonged storage or handling. This compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in pharmaceutical research, where precise stereochemical control is critical. Its well-defined reactivity profile makes it valuable for controlled functionalization in multi-step syntheses.
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid structure
2763886-07-1 structure
Product name:(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
CAS No:2763886-07-1
MF:C21H21NO5
MW:367.395146131516
CID:6316717
PubChem ID:165981653

(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
    • 2763886-07-1
    • EN300-37342950
    • Inchi: 1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1
    • InChI Key: RGGJQFWYGIRJKS-GOSISDBHSA-N
    • SMILES: O1C[C@H](C(=O)O)N(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1(C)C

Computed Properties

  • Exact Mass: 367.14197277g/mol
  • Monoisotopic Mass: 367.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.1Ų
  • XLogP3: 3.2

(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37342950-1.0g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
1.0g
$1371.0 2025-03-18
Enamine
EN300-37342950-0.1g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
0.1g
$1207.0 2025-03-18
Enamine
EN300-37342950-2.5g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
2.5g
$2688.0 2025-03-18
Enamine
EN300-37342950-0.25g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
0.25g
$1262.0 2025-03-18
Enamine
EN300-37342950-5.0g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
5.0g
$3977.0 2025-03-18
Enamine
EN300-37342950-0.05g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
0.05g
$1152.0 2025-03-18
Enamine
EN300-37342950-0.5g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
0.5g
$1316.0 2025-03-18
Enamine
EN300-37342950-10.0g
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
2763886-07-1 95.0%
10.0g
$5897.0 2025-03-18

Additional information on (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Introduction to (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid (CAS No. 2763886-07-1)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. One such compound, (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid, with the CAS number 2763886-07-1, has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of molecules known as oxazolidinones, which are widely recognized for their versatility in drug design and development.

The molecular structure of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is characterized by a cyclohexane ring substituted with a carboxylic acid group at the 4-position and an amide linkage at the 3-position. The presence of a fluoren-9-yl methoxy moiety further enhances its complexity and functionality. This particular arrangement of functional groups makes the compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.

In recent years, there has been a growing interest in the development of chiral auxiliaries and catalysts for asymmetric synthesis. The (4R)-configuration of this compound suggests its potential use as a building block in the synthesis of enantiomerically pure drugs, which are often required for optimal pharmacological activity. The oxazolidinone ring itself is known for its ability to stabilize nitrogen-containing heterocycles, making it an attractive scaffold for drug discovery.

One of the most compelling aspects of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is its utility in peptide mimetics. Peptides are essential biomolecules that play a crucial role in various biological processes. However, their clinical application is often limited by issues such as poor stability and rapid degradation. Oxazolidinone-based peptidomimetics offer a solution to these challenges by providing stable analogs that can mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic properties.

The fluoren-9-yl methoxy group in this compound not only contributes to its structural complexity but also enhances its solubility and metabolic stability. These properties are particularly important in drug development, where optimal pharmacokinetic profiles are essential for therapeutic efficacy. Additionally, the dimethyl substitution at the 2-position of the oxazolidinone ring further stabilizes the molecule, making it more resistant to hydrolysis and other forms of degradation.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of novel antiviral agents. The oxazolidinone scaffold has been shown to exhibit inhibitory activity against various viral proteases, making it a promising candidate for antiviral drug development. Furthermore, the presence of the fluoren-9-yl methoxy group may enhance binding affinity to target enzymes, thereby improving drug potency.

In conclusion, (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid (CAS No. 2763886-07-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it a versatile intermediate for the synthesis of bioactive molecules. The compound's potential applications in peptide mimetics and antiviral drug development underscore its importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceutical agents.

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